5-amino-2-propionamidobenzoic acid
Description
Properties
CAS No. |
1488889-41-3 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Routes
Established Synthetic Pathways for 5-Amino-2-propionamidobenzoic Acid Derivatives
The most common and reliable route to this compound involves a multi-step sequence starting from readily available precursors. This pathway is characterized by the strategic introduction of functional groups and culminates in the formation of the target molecule.
Precursor Synthesis and Functionalization Strategies
The synthesis typically commences with a substituted benzoic acid, which is then functionalized to introduce the necessary amino and propionamido groups. A key intermediate in this process is 5-nitro-2-propionamidobenzoic acid .
A common strategy begins with the nitration of a suitable benzoic acid derivative. For instance, starting with 2-aminobenzoic acid (anthranilic acid), the amino group is first protected, often through acetylation, to direct the subsequent nitration to the 5-position. Following nitration, the protecting group is removed to yield 2-amino-5-nitrobenzoic acid. Alternatively, 2-chloro-5-nitrobenzoic acid can be used as a starting material nih.gov.
The subsequent functionalization involves the introduction of the propionyl group. This is typically achieved by reacting the amino group of 2-amino-5-nitrobenzoic acid with propionyl chloride or propionic anhydride (B1165640) in the presence of a base. This acylation step yields 5-nitro-2-propionamidobenzoic acid smolecule.com.
The final step in the synthesis of the target compound is the reduction of the nitro group of 5-nitro-2-propionamidobenzoic acid to an amino group. This transformation is commonly carried out using standard reducing agents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, tin(II) chloride, or iron in acidic media google.com.
Table 1: Key Precursors and Intermediates
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| 2-Amino-5-nitrobenzoic acid | Starting material for acylation | |
| 5-Nitro-2-propionamidobenzoic acid | ![]() |
Direct precursor to the final product |
| Propionyl chloride | Acylating agent |
Amide Bond Formation Techniques and Reaction Optimization
The formation of the amide bond is a critical step in the synthesis of this compound. The reaction between the amino group of a 2-aminobenzoic acid derivative and a propionylating agent is central to this process.
Several methods can be employed for this transformation. A widely used technique involves the use of propionyl chloride in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Alternatively, propionic anhydride can be used as the acylating agent. This method avoids the generation of corrosive HCl but may require higher reaction temperatures or longer reaction times.
For more sensitive substrates, or to improve yields and minimize side reactions, coupling agents are often utilized. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like N-hydroxysuccinimide (NHS) can facilitate the amide bond formation under milder conditions. These reagents activate the carboxylic acid group of propionic acid, making it more susceptible to nucleophilic attack by the amine.
Reaction optimization often involves screening different solvents, bases, and temperatures to maximize the yield and purity of the desired product. The choice of solvent can significantly influence the reaction rate and selectivity, with common choices including dichloromethane, tetrahydrofuran, and dimethylformamide.
Table 2: Common Reagents for Amide Bond Formation
| Reagent | Function |
|---|---|
| Propionyl chloride | Acylating agent |
| Propionic anhydride | Acylating agent |
| Pyridine / Triethylamine | Base |
| DCC / EDC | Coupling agents |
| NHS | Activator |
Purification and Isolation Protocols
Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The purification strategy depends on the physical and chemical properties of this compound and the impurities present.
A common initial step is an aqueous workup to remove water-soluble impurities. This may involve washing the organic reaction mixture with dilute acid, base, and brine.
Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined by the solubility profile of the product and impurities.
Column chromatography is another widely used purification method, particularly when recrystallization is ineffective or for separating complex mixtures. A solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An appropriate mobile phase (eluent) is then used to selectively elute the components of the mixture based on their polarity. The fractions containing the pure product are collected and the solvent is evaporated.
The purity of the final product is typically assessed using analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Novel Synthetic Approaches and Catalyst Development
While the established pathways are reliable, research continues to explore more efficient, sustainable, and atom-economical methods for the synthesis of this compound and its derivatives.
One area of active development is the use of flow chemistry . Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of amides in flow has been demonstrated to be highly efficient, often with reduced reaction times and improved yields.
The development of novel catalysts for amide bond formation is another key research focus. While traditional methods often rely on stoichiometric activating agents, which generate significant waste, catalytic approaches are more environmentally benign. Recent advancements include the use of boron-based catalysts and other Lewis acids to promote direct amidation reactions between carboxylic acids and amines, bypassing the need for pre-activation of the carboxylic acid.
Chemo-Enzymatic or Biocatalytic Synthesis Considerations
In recent years, there has been a growing interest in the use of enzymes as catalysts in organic synthesis, a field known as biocatalysis. This approach offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact.
For the synthesis of N-acyl amino acids like this compound, aminoacylases are a class of enzymes with significant potential nih.gov. These enzymes can catalyze the formation of amide bonds between an amino acid and a carboxylic acid or its ester. While traditionally used for the resolution of racemic N-acyl amino acids, their application in the synthetic direction is an area of active investigation nih.gov.
Another promising enzymatic approach is the use of lipases . Lipases are known to catalyze the acylation of amines in non-aqueous media. The enzymatic acylation of various compounds, including flavonoids with benzoic acid esters, has been successfully demonstrated, suggesting the feasibility of a lipase-catalyzed synthesis of this compound from a suitable aminobenzoic acid precursor and a propionate (B1217596) ester nih.gov.
The development of robust and efficient chemo-enzymatic routes, which combine the best features of chemical and biological catalysis, holds great promise for the future synthesis of this compound and other complex molecules.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms within 5-amino-2-propionamidobenzoic acid can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, specific signals corresponding to the aromatic protons, the amine and amide protons, and the protons of the propionyl group would be expected. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and propionamido groups. The coupling patterns between adjacent protons would reveal their relative positions on the benzene (B151609) ring. The ethyl group of the propionamide (B166681) moiety would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Carboxylic acid (-COOH) |
| ~9.5 | Singlet | 1H | Amide (-NH) |
| ~7.8 | Doublet | 1H | Aromatic H |
| ~7.2 | Doublet of doublets | 1H | Aromatic H |
| ~6.8 | Doublet | 1H | Aromatic H |
| ~5.0 | Broad Singlet | 2H | Amine (-NH₂) |
| ~2.4 | Quartet | 2H | Methylene (-CH₂-) |
| ~1.2 | Triplet | 3H | Methyl (-CH₃) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms provide insight into their hybridization and chemical environment. For instance, the carbonyl carbons of the carboxylic acid and the amide group would appear at the downfield end of the spectrum (typically 160-180 ppm), while the aromatic carbons would resonate in the 110-150 ppm region. The aliphatic carbons of the propionyl group would be found at the upfield end of the spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~172 | Carboxylic acid Carbonyl (C=O) |
| ~170 | Amide Carbonyl (C=O) |
| ~145 | Aromatic C-NH₂ |
| ~135 | Aromatic C-COOH |
| ~130 | Aromatic C-H |
| ~125 | Aromatic C-NHCO |
| ~120 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~30 | Methylene (-CH₂-) |
| ~10 | Methyl (-CH₃) |
Two-Dimensional NMR Techniques for Connectivity Mapping
To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, confirming the adjacencies of the aromatic protons and the protons within the propionyl group. An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of functional groups.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The O-H stretch of the carboxylic acid would appear as a broad band around 3000 cm⁻¹. The N-H stretching vibrations of the primary amine and the secondary amide would be observed in the 3200-3500 cm⁻¹ region. Strong absorption bands corresponding to the C=O stretching of the carboxylic acid and the amide (Amide I band) would be present around 1650-1700 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would be expected around 1550 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring. The symmetric stretching of the benzene ring would give a strong signal in the Raman spectrum.
Table 3: Hypothetical IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| 3500-3200 | N-H Stretching (Amine, Amide) | IR, Raman |
| 3300-2500 | O-H Stretching (Carboxylic Acid) | IR |
| ~1700 | C=O Stretching (Carboxylic Acid) | IR, Raman |
| ~1660 | C=O Stretching (Amide I) | IR, Raman |
| ~1600, ~1475 | C=C Stretching (Aromatic) | IR, Raman |
| ~1550 | N-H Bending (Amide II) | IR |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₂N₂O₃), the expected exact mass would be calculated and compared with the experimentally determined value. This high degree of accuracy helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. Analysis of the fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of a water molecule, a carboxyl group, or parts of the propionamide side chain, further corroborating the proposed structure.
Table 4: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 209.0921 | ~209.092 |
| [M+Na]⁺ | 231.0740 | ~231.074 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides critical insights into the molecular structure of this compound by inducing fragmentation and analyzing the resulting product ions. In a typical experiment, the molecule is first ionized, commonly forming a protonated molecule [M+H]⁺ in positive ion mode electrospray ionization. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.
The fragmentation of this compound is expected to follow predictable pathways governed by the established chemistry of its functional groups: the carboxylic acid, the amide linkage, and the aromatic amine. nih.govresearchgate.net The "mobile proton" model suggests that the added proton can migrate along the molecule, facilitating fragmentation at various sites. nih.govresearchgate.net
Key fragmentation pathways likely include:
Loss of Water (H₂O): A common initial fragmentation step for carboxylic acids.
Loss of Carbon Monoxide (CO): Subsequent fragmentation following the loss of water, originating from the carboxyl group.
Cleavage of the Amide Bond: The C-N bond of the propionamido group is a prime site for cleavage, leading to the formation of characteristic b- and y-type ions, analogous to peptide fragmentation. researchgate.net
Loss of the Propionyl Group: Cleavage can result in the loss of the entire propionyl group (CH₃CH₂CO-).
A plausible fragmentation scheme would generate several key product ions, which are instrumental for structural confirmation. The analysis of these fragments allows for the unambiguous identification of the compound in complex mixtures.
Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺ This interactive table outlines the major expected product ions from the precursor ion (m/z 209.09).
| Precursor Ion (m/z) | Proposed Fragment Ion | Mass Loss (Da) | Proposed Structure of Fragment |
| 209.09 | 191.08 | 18.01 | Loss of H₂O from the carboxylic acid |
| 209.09 | 181.08 | 28.01 | Loss of CO from the carboxyl group (after initial rearrangement) |
| 209.09 | 152.07 | 57.02 | Cleavage of the amide bond, loss of the propionyl group (CH₃CH₂CO) |
| 191.08 | 163.07 | 28.01 | Sequential loss of CO from the 191.08 ion |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, the procedures for its analysis and the likely structural features can be described based on established principles for similar aromatic amino acid derivatives. nih.govdiva-portal.org
Crystal Growth and Quality Assessment
The initial and most critical step for X-ray analysis is the cultivation of high-quality single crystals. For a compound like this compound, this is typically achieved through slow evaporation or controlled cooling crystallization from a suitable solvent. diva-portal.orgresearchgate.net The choice of solvent is crucial; solvents such as ethanol, ethyl acetate, water, or mixtures thereof are commonly employed for aromatic carboxylic acids. diva-portal.org The goal is to allow molecules to slowly and orderly arrange themselves into a repeating lattice structure.
Common Crystal Growth Techniques:
Slow Solvent Evaporation: The compound is dissolved in a solvent in which it is moderately soluble. The container is left partially open, allowing the solvent to evaporate over days or weeks, gradually increasing the solute concentration to the point of nucleation and crystal growth. researchgate.net
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled at a controlled rate. The decrease in solubility upon cooling induces crystallization. diva-portal.org
Once crystals are obtained, their quality is assessed. A suitable crystal for X-ray diffraction should be a single, untwinned specimen with well-defined faces and no visible cracks or defects. The quality is ultimately confirmed by preliminary diffraction experiments, which assess the degree of crystalline perfection. researchgate.net
Molecular Packing and Intermolecular Interactions
The molecular packing describes how individual molecules of this compound arrange themselves to form the crystal lattice. This arrangement is dictated by a network of non-covalent intermolecular interactions, which collectively minimize the energy of the system. youtube.com
Hydrogen Bonding Networks and Conformation Analysis
Hydrogen bonds are the most significant directional interactions in the crystal structure of this compound. nih.gov The molecule contains multiple hydrogen bond donors (the amine -NH₂, the amide N-H, and the carboxylic acid O-H) and acceptors (the carbonyl oxygen of the amide, the carbonyl oxygen, and the hydroxyl oxygen of the carboxylic acid).
This abundance of donor and acceptor sites allows for the formation of a robust and extensive three-dimensional hydrogen-bonding network. Key hydrogen-bonding motifs, or synthons, that are likely to be observed include: nih.gov
Carboxylic Acid Dimer: A classic and highly stable R²₂(8) ring motif where two molecules are linked through a pair of O-H···O hydrogen bonds between their carboxyl groups. diva-portal.org
Amide-Carboxylate/Acid Chains: The amide N-H group can donate a hydrogen bond to the carboxylate group of a neighboring molecule, often forming extended chains or tapes.
Amine Interactions: The primary amine (-NH₂) can act as a donor in two hydrogen bonds, linking to carboxylate or amide carbonyl groups, further cross-linking the primary structural motifs into a 3D architecture.
The conformation of the molecule in the solid state would be influenced by these strong intermolecular interactions. The benzene ring and the amide group are largely planar. The dihedral angle between the plane of the aromatic ring and the plane of the amide group, as well as the torsion angles of the propionyl side chain, would be fixed in a low-energy conformation that optimizes the hydrogen-bonding network.
Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound This interactive table summarizes the likely hydrogen bond donors, acceptors, and the synthons they may form within the crystal lattice.
| Donor Group | Acceptor Group | Potential Synthon/Motif |
| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | R²₂(8) Dimer |
| Amide (N-H) | Carboxylic Acid (C=O) | Chain or Sheet |
| Amine (-NH₂) | Carboxylic Acid (C=O) | Cross-linking |
| Amide (N-H) | Amide (C=O) | Chain or Sheet |
| Amine (-NH₂) | Amide (C=O) | Cross-linking |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to optimize the molecular geometry to its lowest energy state. rsc.org
Illustrative Geometric and Electronic Properties via DFT Disclaimer: The following table contains hypothetical data for 5-amino-2-propionamidobenzoic acid, generated for illustrative purposes based on typical values for similar aromatic compounds.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Dipole Moment | ~3.5 - 5.5 Debye | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |
| Polarizability | ~20 - 30 ų | Measures the deformability of the electron cloud, influencing van der Waals interactions. |
| Energy of Optimized Structure | (Specific value in Hartrees) | Represents the molecule's stability at its most favorable geometric conformation. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. taylorandfrancis.comyoutube.com The LUMO acts as an electron acceptor, and its energy relates to the electron affinity and electrophilicity. taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the amino group, which are the most likely sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-withdrawing carboxylic acid and amide groups. Analysis of the HOMO and LUMO energies helps predict the molecule's reactivity and the nature of its potential chemical reactions. pku.edu.cnacs.org
Illustrative Frontier Molecular Orbital Data Disclaimer: The following table contains hypothetical data for this compound, generated for illustrative purposes based on typical values for similar aromatic compounds.
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | ~ -6.0 to -5.5 eV | Indicates the electron-donating capability; potential site for oxidation. |
| LUMO | ~ -1.5 to -1.0 eV | Indicates the electron-accepting capability; potential site for reduction. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Reflects chemical stability and resistance to electronic excitation. |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich, nucleophilic sites), while blue areas show positive electrostatic potential (electron-poor, electrophilic sites). Green and yellow represent intermediate potentials.
In this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the carboxylic acid and amide groups, making them prime locations for hydrogen bond donation. A region of positive potential (blue) would be expected around the acidic proton of the carboxyl group and the hydrogens of the amino group, indicating sites susceptible to deprotonation or hydrogen bonding with acceptor atoms. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and the study of molecular flexibility. nih.govacs.orgmdpi.com
For this compound, MD simulations would be crucial for understanding its conformational landscape. The molecule has several rotatable bonds, particularly around the propionamido side chain. An MD simulation, typically run in a solvent like water to mimic physiological conditions, would reveal the preferred dihedral angles and the dynamic range of motion of these flexible parts. nih.govnih.gov This information is vital for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. The simulations can track changes in structure, such as the formation or breaking of intramolecular hydrogen bonds, over nanoseconds or microseconds. youtube.comacs.org
In Silico Predictive Modeling for Interactions and Biological Potential
In silico modeling uses computational methods to predict the biological activity of a molecule, thereby guiding experimental efforts. This approach is central to modern drug discovery. youtube.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.comniscpr.res.in The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. nih.govmdpi.com Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov
Given its structural similarity to p-aminobenzoic acid (PABA), a precursor in the folate synthesis pathway in bacteria, a potential target for this compound is dihydropteroate (B1496061) synthase (DHPS). acs.org Sulfonamide antibiotics act by inhibiting this enzyme. Docking studies could predict whether this compound can bind to the active site of DHPS. Other potential targets could include enzymes like carbonic anhydrase or various proteases, which are known to be inhibited by benzoic acid derivatives. niscpr.res.inmdpi.com The docking results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. researchgate.netnih.gov
Illustrative Molecular Docking Results Disclaimer: The following table contains hypothetical data for this compound, generated for illustrative purposes.
| Potential Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Dihydropteroate Synthase (e.g., 1AJ0) | -7.0 to -9.0 | Arg, Lys, Ser (via H-bonds with carboxylate), Phe, Trp (via π-stacking with benzene ring) |
| Carbonic Anhydrase II (e.g., 3FFP) | -6.5 to -8.5 | His, Thr, Zn2+ (coordination with carboxylate), Val, Leu (hydrophobic interactions) |
| Trypsin (a serine protease) | -6.0 to -8.0 | Ser, His, Asp (in catalytic triad), Gly (forming oxyanion hole) |
Analytical Method Development and Validation for Research Applications
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone for separating and quantifying 5-amino-2-propionamidobenzoic acid from its starting materials, intermediates, and potential degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly suitable.
A typical RP-HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) or formate (B1220265) buffer, to control the pH. researchgate.netpensoft.net Adjusting the pH is critical as it affects the ionization state of the amino and carboxylic acid groups, thereby influencing retention time and peak shape. UV detection is appropriate due to the presence of the aromatic ring, which absorbs UV light. researchgate.netpensoft.netnih.gov Wavelengths around 210-230 nm or near the compound's specific maximum absorbance would be selected for detection. researchgate.netresearchgate.net Method development would focus on optimizing the mobile phase composition, pH, flow rate, and column temperature to achieve a sharp, symmetrical peak with good resolution from any impurities. researchgate.net
Table 1: Illustrative HPLC Method Parameters for a Benzoic Acid Derivative
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 225 nm | researchgate.net |
| Temperature | 30 °C | researchgate.net |
Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Due to its polar nature and low volatility, this compound is not directly suitable for GC analysis. sigmaaldrich.comresearchgate.net However, GC can be employed in two scenarios:
Analysis of Volatile Impurities: To detect and quantify volatile organic impurities that may be present from the synthesis process.
Analysis after Derivatization: The compound can be chemically modified to create a more volatile and thermally stable derivative. sigmaaldrich.comdss.go.th A common two-step derivatization process involves esterification of the carboxylic acid group (e.g., with methanol) followed by acylation or silylation of the amino group (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA). sigmaaldrich.comresearchgate.netmdpi.com The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. sigmaaldrich.comdss.go.th
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. sielc.com A method developed for HPLC can often be transferred to a UPLC system to enhance performance, reducing solvent consumption and increasing sample throughput, which is highly advantageous in research applications requiring the analysis of many samples.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for charged molecules like amino acids. chromatographyonline.com Separation in CE is based on the differential migration of analytes in an electric field. nih.gov For this compound, which is amphoteric, the pH of the background electrolyte (BGE) is a critical parameter.
Using a low-pH BGE (e.g., pH 2.5), the carboxylic acid group is protonated (neutral), while the amino group is protonated (positive charge), allowing the analyte to migrate as a cation. mdpi.comnih.gov Conversely, a high-pH BGE (e.g., pH > 9) would result in a deprotonated carboxylic acid (negative charge) and a neutral amino group, causing migration as an anion. horiba.com Capillary Zone Electrophoresis (CZE) is the most common mode used for this type of analysis. nih.gov Detection is typically performed using UV absorbance directly through the capillary. mdpi.com CE offers advantages of high efficiency, minimal sample consumption, and rapid analysis times. chromatographyonline.com
Table 2: Example Capillary Electrophoresis Conditions for Amino Acid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Capillary | Uncoated fused-silica, 50 µm i.d. | mdpi.com |
| Background Electrolyte | 0.1 M Phosphate buffer, pH 2.5 | mdpi.com |
| Voltage | 25 kV | chromatographyonline.com |
| Temperature | 20-35 °C | chromatographyonline.commdpi.com |
| Injection | Hydrodynamic (Pressure) | mdpi.com |
| Detection | UV at 200 nm | mdpi.com |
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric methods can be developed for rapid quantification of this compound.
UV-Vis Spectrophotometry: This technique relies on the Beer-Lambert Law, where the absorbance of light is proportional to the concentration of the analyte. mabion.eu The aromatic ring in this compound provides a chromophore that absorbs UV light, allowing for direct quantification in a pure solution. mabion.eunih.gov A full wavelength scan would be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. While simple and fast, this method is less specific than chromatography and is susceptible to interference from other UV-absorbing compounds. nih.gov
Fluorometric Assays: These assays are generally more sensitive and selective than absorbance-based methods. While the native fluorescence of the compound may be weak, derivatization can be used to attach a highly fluorescent tag. For instance, the primary amino group can be reacted with reagents like o-phthalaldehyde (B127526) (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) to produce intensely fluorescent products that can be measured. nih.govnih.gov
Validation Parameters: Linearity, Accuracy, Precision, Detection, and Quantitation Limits
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose, following guidelines such as those from the International Conference on Harmonisation (ICH). pensoft.netwjpmr.com
Linearity: This demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. It is typically evaluated by analyzing a series of standards at different concentrations (usually 5-6 levels) and determining the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. pensoft.netwjpmr.com
Accuracy: This measures the closeness of the test results to the true value. It is often assessed through recovery studies, where a known amount of the compound is added (spiked) into a sample matrix and analyzed. The recovery, expressed as a percentage, should typically be within 98-102%. wjpmr.comscielo.br
Precision: This expresses the degree of scatter between a series of measurements from the same sample. It is evaluated at two levels:
Repeatability (Intra-day precision): The variation in results from multiple analyses of the same sample on the same day. nih.gov
Intermediate Precision (Inter-day precision): The variation in results when the assay is performed on different days or by different analysts. wjpmr.com The precision is reported as the relative standard deviation (RSD), which should generally be less than 2%. pensoft.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. researchgate.net
LOQ: The lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net These limits are crucial for determining trace impurities and are often calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.net
Table 3: Typical Validation Parameter Acceptance Criteria
| Parameter | Acceptance Criterion | Source(s) |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | pensoft.netresearchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | wjpmr.comscielo.br |
| Precision (% RSD) | ≤ 2% | pensoft.netnih.gov |
| LOD | 3.3 x (σ/S) | researchgate.net |
| LOQ | 10 x (σ/S) | researchgate.net |
(σ = standard deviation of the intercept, S = slope of the calibration curve)
Therefore, the creation of an article with detailed research findings and data tables on the stability-indicating methods for this compound is not possible at this time due to the absence of published source material on this specific topic.
General principles of stability-indicating method development, as outlined in international guidelines and demonstrated for other pharmaceutical compounds, would involve the following steps:
Forced Degradation: The active pharmaceutical ingredient (API) is subjected to stress conditions more severe than those used for accelerated stability testing. These typically include heat, light, humidity, acid/base hydrolysis, and oxidation. The goal is to produce a modest amount of degradation (e.g., 5-20%) to ensure that potential degradation products are formed.
Method Development: An analytical technique, most commonly High-Performance Liquid Chromatography (HPLC), is developed to separate the parent drug from all the degradation products generated during the forced degradation studies. The method must be able to resolve all peaks, demonstrating specificity.
Method Validation: The developed analytical method is then validated according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines. This involves assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure the method is reliable for its intended purpose.
Without specific research focused on this compound, it is not possible to provide the detailed findings, data tables, and specific analytical conditions requested.
Exploration of Biological Activity and Mechanistic Pathways in Vitro/ex Vivo
Investigations into Cellular Uptake and Distribution Mechanisms
No specific studies detailing the cellular uptake and distribution mechanisms for 5-amino-2-propionamidobenzoic acid were identified in the available literature. Research on other amino acid derivatives suggests that cellular uptake can be mediated by various transporters, such as peptide transporters for amino acid ester prodrugs. umich.edu However, without direct experimental evidence, the specific pathways for this compound remain uncharacterized.
Interaction with Cellular Targets and Biomolecules
There is a lack of specific research on the interaction of this compound with cellular targets.
No studies were found that specifically investigate the inhibitory or activating effects of this compound on any enzymes. For context, other structurally related compounds, such as 2-amino-5-styrylacetophenones, have been evaluated for their potential to inhibit enzymes like α-glucosidase and α-amylase. nih.gov However, these findings cannot be extrapolated to this compound due to structural differences.
There is no available research on the binding interactions of this compound with nucleic acids or proteins. The role of aromatic amino acids in protein-nucleic acid recognition is a field of active study, with analyses focusing on how residues like phenylalanine, histidine, and tryptophan interact with DNA and RNA. nih.govresearchgate.net However, specific binding studies involving this compound have not been reported.
Modulation of Specific Biochemical Pathways
Information regarding the modulation of specific biochemical pathways by this compound is absent from the scientific literature.
No metabolic pathway perturbation analyses for this compound have been published. Such studies are crucial for understanding how a compound affects cellular metabolism, for instance, by altering amino acid or nucleotide metabolism. nih.gov
Lack of Publicly Available Data for this compound Precludes Detailed Biological Analysis
A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the biological activity and mechanistic pathways of the chemical compound this compound. Despite extensive searches for data pertaining to its effects on signal transduction, its potential roles as a biological probe or modulator, and any structure-activity relationship (SAR) analyses, no specific research findings could be retrieved.
The parent molecules, 2-aminobenzoic acid (anthranilic acid) and propionamide (B166681), have derivatives that are known to possess a range of biological activities. For instance, various derivatives of 2-aminobenzoic acid have been investigated for their potential anti-inflammatory, analgesic, and antifungal properties. nih.govresearchgate.netresearchgate.net Similarly, certain propionamide derivatives have been explored for their pharmacological effects, including as opioid receptor agonists. ontosight.aiacs.org
However, this general information on related compound classes does not provide specific data for this compound. The precise biological impact of the combination of the 5-amino and 2-propionamido substitutions on the benzoic acid core remains uncharacterized in the public domain. Without experimental data from in vitro or ex vivo studies, any discussion of its influence on signal transduction pathways or its potential as a biological modulator would be purely speculative.
Furthermore, the absence of a series of structurally related analogs tested for biological efficacy means that no structure-activity relationship (SAR) analysis for this compound can be constructed. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds.
Derivatization and Functionalization for Enhanced Properties or Applications
Synthesis of Analogs with Modified Aromatic Ring Substitutions
The benzene (B151609) ring of 5-amino-2-propionamidobenzoic acid is a key target for structural modification to explore structure-activity relationships. The introduction of various substituents on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Table 1: Potential Aromatic Ring Substitutions and Their Rationale
| Position of Substitution | Type of Substituent | Potential Effect on Properties |
| 3, 4, or 6 | Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) | Increase acidity of the carboxylic acid, alter electronic distribution. |
| 3, 4, or 6 | Electron-donating groups (e.g., -OCH₃, -CH₃) | Increase electron density of the ring, potentially enhance binding to certain biological targets. |
| 3, 4, or 6 | Halogens (e.g., -F, -Cl, -Br) | Increase lipophilicity, potentially improve membrane permeability. |
| 3, 4, or 6 | Bulky alkyl or aryl groups | Introduce steric hindrance, which can enhance selectivity for a specific target. |
The synthesis of such analogs can be achieved through various organic reactions. For instance, electrophilic aromatic substitution reactions could be employed on a suitably protected precursor of this compound to introduce nitro or halogen groups. Subsequent reduction of a nitro group could yield a new amino-substituted analog. Furthermore, building the aromatic ring system from substituted precursors allows for a wide range of diversity. For example, starting with different substituted anilines in a multi-step synthesis can result in a library of analogs with varied aromatic substitutions. mdpi.com
Modifications of the Amino and Propionamido Moieties
The amino and propionamido groups of this compound are also amenable to a variety of chemical modifications to modulate the compound's properties.
Table 2: Modifications of the Amino and Propionamido Groups
| Moiety | Modification | Potential Outcome |
| Amino Group | Acylation, Alkylation, Sulfonylation | Alteration of basicity, introduction of new functional groups for further conjugation. |
| Amino Group | Conversion to a different functional group (e.g., -N₃, -OH) | Fundamental change in chemical properties and potential biological activity. |
| Propionamido Group | Variation of the acyl chain (e.g., acetyl, butyryl) | Modulation of lipophilicity and steric bulk. |
| Propionamido Group | Introduction of cyclic or aromatic acyl groups | Enhanced structural rigidity and potential for new interactions with target sites. |
Chemical modification of charged amino acid moieties can alter their biochemical properties. nih.gov For example, acylation of the amino group with different acyl chlorides or anhydrides can yield a series of N-acyl derivatives. The propionamido side chain can be varied by using different carboxylic acids in the initial synthesis of the parent molecule. For instance, reacting the precursor amine with acetyl chloride or benzoyl chloride instead of propionyl chloride would yield the corresponding acetamido or benzamido analogs. These modifications can impact the molecule's hydrogen bonding capacity, solubility, and metabolic stability.
Conjugation with Biologically Relevant Scaffolds
To enhance biological targeting, improve solubility, or create multifunctional molecules, this compound can be conjugated to various biologically relevant scaffolds such as peptides and polysaccharides. The conjugation of small bioactive molecules to peptides is a promising strategy for developing new therapeutic leads with greater potency and improved cellular permeability. nih.gov
Table 3: Conjugation Strategies and Their Applications
| Scaffold | Linkage Type | Potential Advantage |
| Peptides | Amide bond (via the carboxylic acid or amino group) | Targeted delivery to cells expressing specific peptide transporters; potential for enhanced efficacy. |
| Polysaccharides | Ester or amide bond | Improved water solubility; potential for colon-specific drug delivery. |
| Lipids | Ester or amide bond | Increased lipophilicity for enhanced membrane permeation. |
The carboxylic acid group of this compound can be activated (e.g., using carbodiimide (B86325) chemistry) and then reacted with an amino group on a peptide or an amino-functionalized polysaccharide to form a stable amide bond. Conversely, the amino group of the molecule can be acylated by a carboxylic acid on a biological scaffold. Such conjugation strategies have been successfully employed to create novel biomaterials and drug delivery systems. nih.gov
Development of Prodrugs or Targeted Delivery Systems
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The development of prodrugs of this compound can be a valuable strategy to overcome challenges such as poor bioavailability, lack of target specificity, and rapid metabolism. nih.gov
One common prodrug approach involves the esterification of the carboxylic acid moiety. For instance, an amino acid can be attached to the carboxylic acid group via an ester linkage. Such amino acid prodrugs can leverage endogenous nutrient transporters for improved absorption. nih.gov Upon absorption, the ester bond is designed to be cleaved by esterase enzymes, releasing the active parent drug.
Another strategy is the "ProTide" approach, where a monophosphate or monophosphonate group is masked by an aromatic group and an amino acid ester. nih.gov This strategy has been successfully used to enhance the intracellular delivery of nucleotide analogs. A similar concept could be adapted for this compound to facilitate its transport into target cells.
Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target effects. This can be achieved by conjugating the molecule to a ligand that specifically binds to a receptor that is overexpressed on target cells, such as cancer cells. For example, conjugation to a peptide that targets a specific prostate-specific membrane antigen (PSMA) has been used to deliver cytotoxic agents to prostate cancer cells. mdpi.com Similarly, this compound could be incorporated into such a targeted delivery system to direct its action to a specific tissue or cell type.
Potential Applications in Advanced Materials Science
Use as a Monomer in Polymer Synthesis
A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network in a process called polymerization. The resulting polymers can have a wide range of properties depending on the structure of the monomer and the polymerization method used.
While the bifunctional nature of 5-amino-2-propionamidobenzoic acid, with its amino and carboxylic acid groups, theoretically allows it to act as a monomer in step-growth polymerization to form polyamides, a comprehensive review of scientific literature reveals no specific studies detailing its use for this purpose. The synthesis of polymers from amino acid-based monomers is a well-established field, leading to the creation of biocompatible and functional polymers. However, research has not yet extended to include the specific application of this compound as a monomer in reported polymer synthesis.
Formation of Self-Assembled Monolayers (SAMs) or Thin Films
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. These ultrathin films are of great interest for modifying the surface properties of materials. The formation of stable SAMs typically relies on the interaction of a specific head group of the molecule with the substrate, a backbone that allows for intermolecular interactions, and a terminal group that defines the new surface functionality.
The carboxylic acid group of this compound could potentially serve as an anchor to various metal oxide surfaces, a common strategy for forming SAMs. However, there is currently no published research that documents the formation of self-assembled monolayers or thin films using this specific compound. The study of amino acids in the formation of thin films is an active area of research, with some amino acids being used to create highly ordered crystalline films.
Integration into Hybrid Materials or Composites
Hybrid materials or composites are materials made from two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure. The goal is to create a material with properties that are superior to those of the individual components.
The functional groups of this compound could theoretically allow for its integration into hybrid materials. For example, it could be used as a functional additive or grafted onto other materials to impart specific properties. Despite this potential, a thorough search of the scientific literature indicates that there are no studies reporting the integration of this compound into hybrid materials or composites.
Functionalization of Surfaces for Specific Applications
Surface functionalization is the act of modifying the surface of a material by bringing physical, chemical, or biological characteristics to the surface that are different from the ones originally on the surface. This is a critical process in many areas of materials science and engineering.
The amino and carboxylic acid groups of this compound make it a candidate for the functionalization of surfaces. These groups could be used to attach other molecules, change the surface energy, or introduce specific binding sites. While the functionalization of surfaces with amino acids and related compounds is a broad and active field of research, there is no specific evidence in the scientific literature of this compound being used for surface functionalization for any specific application.
Future Research Directions and Translational Perspectives
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of the biological effects of 5-amino-2-propionamidobenzoic acid necessitates a move beyond single-target analyses. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects.
By exposing relevant biological systems (e.g., cell lines, organoids) to this compound and applying multi-omics technologies, researchers can generate vast datasets. For instance, transcriptomic analysis can reveal changes in gene expression profiles, while proteomics can identify alterations in protein abundance and post-translational modifications. Metabolomics can then provide a snapshot of the functional output of these changes by measuring fluctuations in endogenous metabolites.
A systems-level analysis of this data can reveal the broader biological pathways modulated by the compound. For example, a study on amino acid metabolism reprogramming in hepatocellular carcinoma demonstrated how integrating multi-omics data could identify causal links between genetic variants, gene expression, and clinical outcomes. A similar approach could be applied to this compound to map its influence on cellular networks. This comprehensive view is critical for predicting both efficacy and potential toxicity.
Table 1: Illustrative Multi-Omics Data Integration Strategy
| Omics Level | Technique | Potential Insights for this compound |
| Genomics | Whole Genome/Exome Sequencing | Identification of genetic variants influencing compound sensitivity or metabolism. |
| Transcriptomics | RNA-Seq | Profiling of gene expression changes to identify modulated pathways. |
| Proteomics | Mass Spectrometry-based Proteomics | Quantification of protein expression and post-translational modifications to pinpoint molecular targets. |
| Metabolomics | LC-MS, GC-MS, NMR | Measurement of changes in metabolite levels to understand functional outcomes and metabolic reprogramming. |
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
To truly understand the subcellular fate and target engagement of this compound, advanced spectroscopic and imaging techniques are indispensable. These methods allow for the visualization and quantification of the compound and its effects within intact biological systems, providing crucial spatial and temporal information that is lost in traditional bulk measurements.
Techniques such as fluorescence microscopy, coupled with fluorescently labeled derivatives of this compound, can be used to track its uptake, subcellular localization, and colocalization with specific organelles or proteins. Furthermore, advanced imaging modalities like Förster Resonance Energy Transfer (FRET) could be employed to study direct molecular interactions in living cells.
Mass spectrometry imaging (MSI) is another powerful tool that can map the distribution of this compound and its metabolites in tissue sections without the need for labeling. This can provide invaluable information on drug penetration and accumulation in specific tissues or tumor microenvironments. While direct studies on this compound are lacking, the application of mass spectrometry for mapping other small molecules demonstrates the potential of this approach.
High-Throughput Screening for Novel Interactions
High-throughput screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. For this compound, HTS can be leveraged in two key ways: to identify its molecular targets and to discover novel synergistic or antagonistic interactions with other compounds.
A variety of HTS assays can be developed, from biochemical assays using purified proteins to cell-based assays that measure a phenotypic response. For instance, a live-cell HTS assay was successfully developed to screen for inhibitors of fatty acid uptake using a fluorescent fatty acid analog. A similar principle could be applied to screen for targets of this compound by assessing its ability to modulate a specific cellular process in a high-throughput format.
Furthermore, combinatorial HTS, where this compound is screened in combination with a library of known drugs or bioactive molecules, could uncover novel therapeutic strategies. This approach can identify synergistic combinations that enhance efficacy or overcome resistance mechanisms. The use of automated platforms with 384-well or 1536-well microplates allows for the efficient execution of such large-scale screens.
Table 2: Potential High-Throughput Screening Assays for this compound
| Assay Type | Principle | Objective |
| Biochemical Assay | Measures the effect of the compound on the activity of a purified enzyme or receptor. | Identification of direct molecular targets. |
| Cell-Based Phenotypic Assay | Monitors a cellular phenotype (e.g., viability, reporter gene expression, morphology) in response to the compound. | Discovery of compounds that modulate a specific cellular pathway or process. |
| Combinatorial Screen | Tests the compound in combination with other molecules to identify synergistic or antagonistic effects. | Identification of combination therapies with enhanced efficacy. |
Rational Design of Next-Generation Derivatives
The chemical structure of this compound provides a versatile scaffold for medicinal chemistry efforts aimed at developing next-generation derivatives with improved properties. Rational drug design, guided by an understanding of the compound's structure-activity relationship (SAR), is key to optimizing its potency, selectivity, and pharmacokinetic profile.
Computational modeling and molecular docking can be used to predict how modifications to the this compound structure will affect its binding to a target protein. This in silico approach can prioritize the synthesis of the most promising derivatives, saving time and resources. For example, the rational design of aminopropanoic acid derivatives as NMDA receptor agonists involved molecular modeling to understand the binding mode and guide the synthesis of more potent compounds.
Once a molecular target is validated, a focused library of derivatives can be synthesized. Modifications could include altering the propionamide (B166681) side chain, substituting the amino group, or modifying the carboxylic acid moiety to explore its impact on biological activity and drug-like properties. Each new derivative would be tested in relevant assays to build a comprehensive SAR profile, guiding further optimization. This iterative cycle of design, synthesis, and testing is fundamental to advancing this compound from a lead compound to a clinical candidate.
Q & A
Q. What are the optimal synthetic routes for 5-amino-2-propionamidobenzoic acid, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis optimization involves iterative testing of reaction parameters. For analogous compounds like 2-amino-5-chlorobenzoic acid (CAS 635-21-2), common methods include:
- Amidation : Propionylation of the amino group using propionic anhydride under controlled pH (e.g., pH 7–8) to avoid side reactions.
- Catalysis : Use of coupling agents like EDC/HOBt for efficient amide bond formation.
- Temperature Control : Reactions are typically conducted at 0–25°C to prevent thermal degradation .
Q. Table 1: Example Reaction Conditions for Analogous Compounds
| Parameter | Typical Range | Reference Compound (CAS) |
|---|---|---|
| Reaction Temperature | 0–25°C | 635-21-2 |
| Catalyst | EDC/HOBt | 68701-42-8 |
| Purification Method | Recrystallization (EtOH) | 172404-33-0 |
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be validated?
Methodological Answer:
- Structural Confirmation : Use H-NMR and C-NMR to confirm the propionamide moiety and aromatic substitution patterns. For example, in 5-amino-2-chlorobenzoic acid (CAS 89-54-3), aromatic protons appear at δ 6.8–7.5 ppm .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Validate against certified reference materials (CRMs) where available .
- Mass Spectrometry : Electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., [M+H] for CHNO at m/z 209.08) .
Q. How can researchers design initial bioactivity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes or receptors structurally related to benzoic acid derivatives (e.g., cyclooxygenase or aminobenzoate kinases).
- Assay Types :
- Enzyme Inhibition: Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase activity).
- Cell Viability: MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) at concentrations of 10–100 μM .
- Positive Controls : Include structurally similar bioactive compounds like 5-fluoroanthranilic acid (CAS 2943-75-7) to benchmark activity .
Advanced Research Questions
Q. How should contradictory results in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
Methodological Answer:
- Source Identification :
- Batch Variability: Compare purity data (e.g., HPLC traces) across studies.
- Assay Conditions: Replicate experiments under standardized buffer conditions (e.g., pH 7.4 PBS).
- Meta-Analysis : Apply statistical tools like Bland-Altman plots to assess inter-lab variability. For example, discrepancies in 2-amino-5-isopropoxybenzoic acid bioactivity were resolved by controlling for solvent effects (DMSO vs. ethanol) .
- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies integrate multi-omics data (e.g., metabolomics, proteomics) to elucidate the compound’s mechanism of action?
Methodological Answer:
- Pathway Mapping : Use KEGG or Reactome databases to identify pathways enriched in omics data (e.g., folate metabolism for aminobenzoate derivatives).
- Network Pharmacology : Construct protein-protein interaction networks using STRING-DB, focusing on nodes with ≥0.7 confidence scores. For example, 5-amino-2-chlorobenzoic acid interacts with dihydropteroate synthase in E. coli .
- Dose-Response Integration : Corlate transcriptomic changes (RNA-seq) with IC values to identify critical thresholds for biological effects .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stressors:
- Acidic/Base Hydrolysis: 0.1M HCl/NaOH at 37°C for 24 hours.
- Oxidative Stress: 3% HO for 6 hours.
- Analytical Monitoring : Track degradation via UPLC-MS and quantify metabolites (e.g., propionic acid release via GC-MS).
- Kinetic Modeling : Calculate half-life (t) using first-order kinetics. For 2-amino-5-fluorobenzoic acid, t in plasma was 8.2 hours, informing dosing regimens .
Data Contradiction Analysis Framework
Q. Table 2: Common Sources of Contradiction and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

